molecular formula C13H18FNO2 B2433399 Tert-butyl 3-amino-3-(4-fluorophenyl)propanoate CAS No. 188814-43-9

Tert-butyl 3-amino-3-(4-fluorophenyl)propanoate

Cat. No.: B2433399
CAS No.: 188814-43-9
M. Wt: 239.29
InChI Key: NFNMWFXDRVMROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-3-(4-fluorophenyl)propanoate: is an organic compound with the molecular formula C13H18FNO2. It is a derivative of propanoic acid, featuring a tert-butyl ester group, an amino group, and a fluorophenyl group.

Properties

IUPAC Name

tert-butyl 3-amino-3-(4-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNMWFXDRVMROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(4-fluorophenyl)propanoate typically involves the esterification of 3-amino-3-(4-fluorophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-3-(4-fluorophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of fluorinated amino acids on protein structure and function. It serves as a model compound for investigating the role of fluorine in biological systems.

Medicine: Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound a valuable building block in medicinal chemistry.

Industry: In the materials science industry, this compound is used to develop new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity to proteins and enzymes. The amino group can participate in nucleophilic attacks, facilitating various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-amino-3-(4-fluorophenyl)propanoate is unique due to the presence of both a tert-butyl ester group and a fluorophenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability .

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